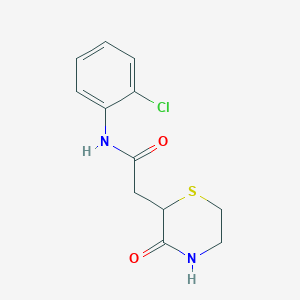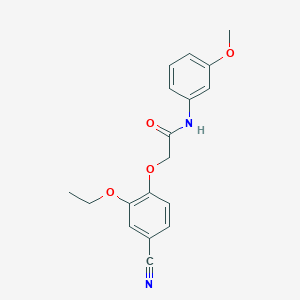![molecular formula C19H18FN3O3 B4395902 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4395902.png)
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide
Übersicht
Beschreibung
1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal effects . Arylpropanamides, on the other hand, are compounds that contain a propanamide group attached to an aromatic ring .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of an acylhydrazone with a hydrazonoyl halide . The specific synthesis route for “3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide” is not available in the literature I have access to.
Molecular Structure Analysis
1,2,4-Oxadiazoles have a planar structure due to the conjugation of the ring atoms. This planarity and the presence of multiple electronegative atoms (oxygen and nitrogen) make them good hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Agricultural Bioactivity
1,2,4-Oxadiazole derivatives: , which include the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their potential as chemical pesticides due to their moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . These compounds could serve as alternative templates for discovering novel antibacterial agents, particularly for combating diseases in crops like rice that are caused by pathogens such as Xanthomonas oryzae .
Antibacterial Applications
The derivatives of 1,2,4-oxadiazole, including the specified compound, have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , with certain compounds showing superior efficacy compared to existing treatments like bismerthiazol and thiodiazole copper . This suggests potential applications in developing new antibacterial agents for agricultural use, especially in rice cultivation where bacterial diseases can cause significant crop loss .
Antifungal Efficacy
In addition to antibacterial properties, these derivatives have shown promise in antifungal applications. The bioactivity against Rhizoctonia solani indicates potential use in treating fungal diseases that threaten global agriculture, such as rice sheath wilt . The development of fungicides based on these compounds could lead to more effective management of such diseases.
Nematocidal Properties
The nematocidal activity of 1,2,4-oxadiazole derivatives against Meloidogyne incognita points to their use in controlling nematode infestations in crops. Nematodes affect over 3000 plant species worldwide, and the diseases they cause can lead to substantial economic losses . Effective nematocides based on these derivatives could provide a significant boost to crop security.
Potential for Novel Pesticides
Given the broad spectrum of bioactivity, these compounds have the potential to be developed into novel pesticides. Their multifaceted action against bacteria, fungi, and nematodes makes them suitable candidates for integrated pest management strategies in agriculture .
Chemical Template for Drug Discovery
The structure of 1,2,4-oxadiazole derivatives, including the compound , could serve as a chemical template for drug discovery. Their biological activity suggests potential for the development of new drugs, particularly in the field of antibacterial and antifungal medications .
Research in Plant Pathology
The efficacy of these compounds against plant pathogens supports their use in research related to plant pathology. They can be used in studies to understand the mechanisms of disease resistance and the development of resistant crop varieties .
Synthesis of Related Compounds
The synthesis process of these derivatives provides insights into the chemical properties and reactions of the 1,2,4-oxadiazole ring. This knowledge can be applied to synthesize related compounds with tailored properties for specific applications in scientific research and industry .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-2-25-16-6-4-3-5-15(16)19-22-18(26-23-19)12-11-17(24)21-14-9-7-13(20)8-10-14/h3-10H,2,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXSYJZAAVEDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(cycloheptylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4395824.png)
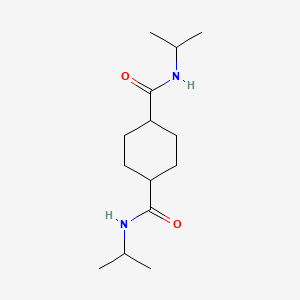
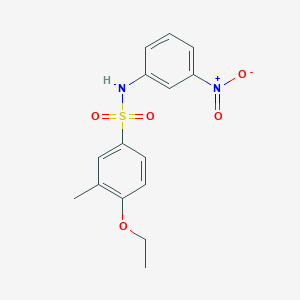
![2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4395847.png)
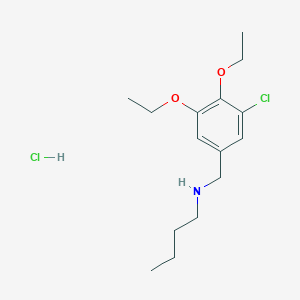
![N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4395867.png)
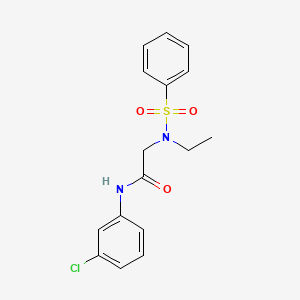
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-cyclohexylurea](/img/structure/B4395890.png)

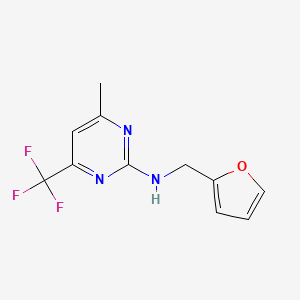

![2-fluoro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395912.png)
